molecular formula C18H26N2O6S B4234692 4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine

4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine

Cat. No.: B4234692
M. Wt: 398.5 g/mol
InChI Key: ABUVUNNCSXNKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({1-[(2,5-dimethoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine, also known as S 15535, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent and selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. S 15535 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders, including depression, anxiety, schizophrenia, and addiction.

Mechanism of Action

S 15535 acts as a selective antagonist of the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. By blocking the activity of this receptor, S 15535 enhances the release of serotonin in certain brain regions, leading to anxiolytic, antidepressant, and antipsychotic-like effects. Moreover, S 15535 has been shown to modulate the activity of other neurotransmitter systems, including dopamine and noradrenaline, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
S 15535 has been shown to have several biochemical and physiological effects in animal models. For example, S 15535 has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons. Moreover, S 15535 has been shown to enhance the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response.

Advantages and Limitations for Lab Experiments

S 15535 has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT1A receptor. Moreover, S 15535 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration. However, S 15535 has some limitations for lab experiments, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several future directions for the research on S 15535. First, further preclinical studies are needed to elucidate the mechanisms of action of S 15535 and its potential therapeutic applications in various neuropsychiatric disorders. Second, clinical trials are needed to evaluate the safety and efficacy of S 15535 in humans. Third, the development of novel analogs of S 15535 with improved pharmacological properties and therapeutic potential is warranted. Finally, the use of S 15535 as a tool compound for the study of the serotonin 5-HT1A receptor and its signaling pathways may provide valuable insights into the pathophysiology of neuropsychiatric disorders.

Scientific Research Applications

S 15535 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders. In preclinical studies, S 15535 has been shown to have anxiolytic, antidepressant, and antipsychotic-like effects in animal models of anxiety, depression, and schizophrenia. Moreover, S 15535 has been shown to enhance the effects of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety.

Properties

IUPAC Name

[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6S/c1-24-15-5-6-16(25-2)17(12-15)27(22,23)20-7-3-4-14(13-20)18(21)19-8-10-26-11-9-19/h5-6,12,14H,3-4,7-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUVUNNCSXNKNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCC(C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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